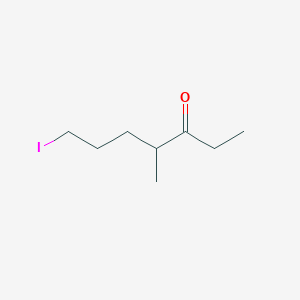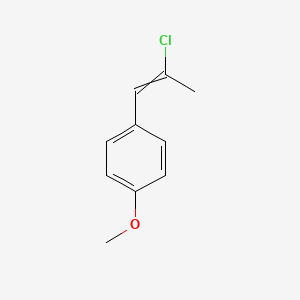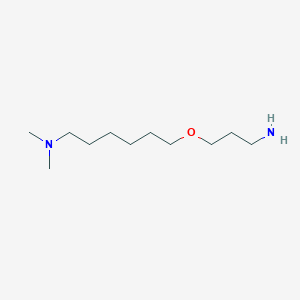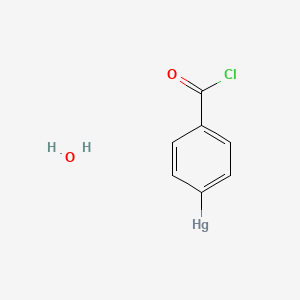
(4-Carbonochloridoylphenyl)mercury;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Carbonochloridoylphenyl)mercury;hydrate is a chemical compound that contains both organic and inorganic components It is characterized by the presence of a mercury atom bonded to a phenyl group substituted with a carbonochloridoyl group The hydrate form indicates that the compound includes water molecules in its crystalline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbonochloridoylphenyl)mercury;hydrate typically involves the reaction of 4-chlorobenzoyl chloride with mercury salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition. The product is then purified through recrystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. Safety measures are crucial due to the toxicity of mercury compounds.
化学反应分析
Types of Reactions
(4-Carbonochloridoylphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The carbonochloridoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and chlorinated by-products.
Reduction: Mercury(I) compounds and dechlorinated products.
Substitution: Various substituted phenylmercury compounds.
科学研究应用
(4-Carbonochloridoylphenyl)mercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Carbonochloridoylphenyl)mercury;hydrate involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other biological processes. The carbonochloridoyl group can also participate in electrophilic reactions, further contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
Phenylmercury acetate: Another organomercury compound with similar reactivity.
Mercury(II) chloride: A simple inorganic mercury compound used in various applications.
4-Chlorophenylmercury: A related compound with a different substituent on the phenyl ring.
Uniqueness
(4-Carbonochloridoylphenyl)mercury;hydrate is unique due to the presence of the carbonochloridoyl group, which imparts distinct chemical properties
属性
CAS 编号 |
116614-67-6 |
|---|---|
分子式 |
C7H6ClHgO2 |
分子量 |
358.16 g/mol |
IUPAC 名称 |
(4-carbonochloridoylphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H4ClO.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H;;1H2 |
InChI 键 |
GZGAQVZJYQZEBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)Cl)[Hg].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


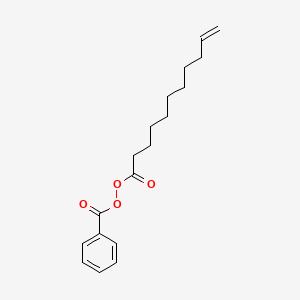
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
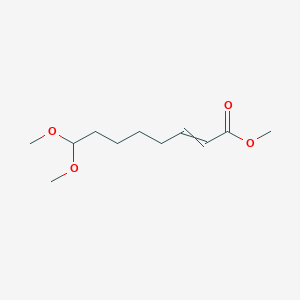

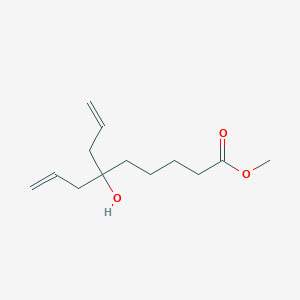
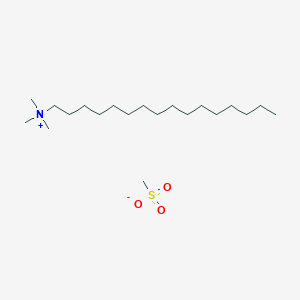
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
